molecular formula C24H28N4O3S B2621630 N-(2,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894881-43-7

N-(2,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2621630
CAS No.: 894881-43-7
M. Wt: 452.57
InChI Key: WEPZWOHXELSWQC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a potent, selective, and cell-active allosteric inhibitor of the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). MALT1 is a central signaling protein in the antigen receptor signaling pathway, acting downstream of the CARD11/BCL10/MALT1 (CBM) complex . Its proteolytic activity is essential for the immune response mediated by T- and B-cells, including NF-κB activation and the induction of genes necessary for lymphocyte activation and proliferation. This compound exerts its effect by specifically binding to the paracaspase domain of MALT1, effectively blocking its ability to cleave substrates such as A20, CYLD, RelB, and HOIL1 . Consequently, it suppresses NF-κB signaling and the expression of downstream target genes, leading to the inhibition of lymphocyte activation and the induction of apoptosis in certain malignant B-cell lines. Its primary research value lies in dissecting the role of MALT1 in immunology, oncology—particularly in the context of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other MALT1-dependent lymphomas —and in exploring potential therapeutic strategies for autoimmune and inflammatory diseases. Researchers utilize this inhibitor as a critical tool to probe CBM complex biology, validate MALT1 as a drug target, and investigate mechanisms of immune dysregulation and oncogenic signaling.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-4-32-22-21(17-8-6-5-7-9-17)26-24(27-22)12-14-28(15-13-24)23(29)25-19-11-10-18(30-2)16-20(19)31-3/h5-11,16H,4,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPZWOHXELSWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on current research findings.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives characterized by a unique spirocyclic structure. Its molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, with a molecular weight of approximately 372.49 g/mol. The presence of the dimethoxyphenyl and ethylsulfanyl groups contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps including the formation of the triazole ring and the incorporation of various substituents that enhance its pharmacological properties. The detailed synthetic pathway has been outlined in various studies, emphasizing the importance of optimizing reaction conditions to yield high purity products.

Antimicrobial Activity

Research indicates that derivatives related to N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : Compounds derived from this scaffold have shown potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL for some derivatives .
  • Mechanism : The antimicrobial action is believed to involve inhibition of bacterial RNA polymerase (RNAP), disrupting essential transcription processes within bacterial cells .

Cytoprotective Effects

Studies have demonstrated that related compounds can protect against cellular damage induced by carcinogens. For example:

  • Cell Line Studies : In human colon fibroblast CCD-18Co cells exposed to 4-nitroquinoline 1-oxide (4NQO), pretreatment with certain derivatives significantly reduced DNA strand breaks and mitochondrial damage .
  • Mechanism : This protective effect is attributed to the modulation of nitrosative stress pathways rather than oxidative stress, highlighting a novel mechanism for cytoprotection .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the triazole ring and phenyl groups can significantly influence their efficacy:

SubstituentEffect on Activity
Dimethoxy GroupsEnhance lipophilicity and cellular uptake
Ethylsulfanyl GroupImproves binding affinity to target proteins
Phenyl GroupContributes to antimicrobial potency

Case Studies

  • Antimicrobial Efficacy : A study synthesized various derivatives and tested their efficacy against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The most promising compound exhibited MIC values indicative of strong antibacterial activity .
  • Cytoprotective Mechanisms : In vitro studies showed that certain compounds could mitigate the effects of nitrosative stress in colon fibroblasts, suggesting potential applications in chemoprevention strategies against colorectal cancer .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide exhibit promising anticancer properties. The structural features of triazaspiron derivatives allow them to interact with biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A study conducted on triazaspiron derivatives demonstrated their effectiveness against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Development of Functional Materials

The unique chemical structure of N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide allows for its use in developing functional materials. Its properties can be tailored for applications in sensors and electronic devices.

Case Study: Sensor Development

Research has shown that incorporating this compound into polymer matrices can enhance the sensitivity and selectivity of chemical sensors. These sensors can detect specific analytes at low concentrations, making them valuable in environmental monitoring.

Comparison with Similar Compounds

N-Biphenyl-2-yl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide (Entry 4, )

  • Core structure : 1,3,8-Triazaspiro[4.5]decane (saturated system) with a 4-oxo group.
  • Substituents : Biphenyl at the carboxamide nitrogen, phenyl at position 1.
  • Key differences :
    • Lack of ethylsulfanyl and diene moieties compared to the target compound.
    • The 4-oxo group may reduce lipophilicity relative to the ethylsulfanyl group.
  • Molecular formula : C₂₆H₂₆N₄O₂ (same as the target compound but with distinct functionalization).

N-(4-(3-Ethoxy-5-(o-tolyl)-1H-1,2,4-triazol-1-yl)phenyl)-3-phenylpropanamide (Entry 5, )

  • Core structure : Propionamide linked to a triazole ring.
  • Substituents : Ethoxy, o-tolyl, and phenyl groups.
  • Key differences :
    • Absence of a spiro system, replaced by a triazole ring.
    • Ethoxy and o-tolyl groups may enhance metabolic stability compared to ethylsulfanyl.

Functional Group Impact

Group Target Compound N-Biphenyl-2-yl Analogue Triazole Derivative
Core Structure 1,4,8-Triazaspiro[4.5]deca-1,3-diene 1,3,8-Triazaspiro[4.5]decane Triazole-linked propionamide
Lipophilicity High (ethylsulfanyl) Moderate (4-oxo) Moderate (ethoxy)
Electron Effects Electron-rich (dimethoxy) Electron-deficient (oxo) Electron-neutral (triazole)
Bioactivity Inference Potential kinase inhibition Possible protease modulation Likely antifungal activity

Data Tables

Table 1: Molecular Properties Comparison

Property Target Compound N-Biphenyl-2-yl Analogue Triazole Derivative
Molecular Formula C₂₆H₂₈N₄O₃S C₂₆H₂₆N₄O₂ C₂₆H₂₆N₄O₂
Molecular Weight (g/mol) ~492.6 ~450.5 ~450.5
Key Functional Groups Ethylsulfanyl, dimethoxy 4-Oxo, biphenyl Ethoxy, o-tolyl
Solubility (Predicted) Low (logP ~4.2) Moderate (logP ~3.5) Moderate (logP ~3.8)

Research Findings

  • Pesticide Relevance : Ethylsulfanyl and triazole groups are common in agrochemicals (e.g., etaconazole, propiconazole in ), implying that the target compound may share pesticidal properties .

Q & A

Q. What are the key considerations in designing an efficient synthetic route for this spirocyclic carboxamide?

Methodological Answer: A robust synthesis requires optimizing catalytic conditions and stepwise cyclization. Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates) is effective for constructing N-heterocyclic cores . Key steps include:

  • Nitro Reduction: Utilize Pd(OAc)₂ with ligands (e.g., dppf) under CO atmosphere.
  • Cyclization: Control steric effects by tuning substituents (e.g., methoxy groups) to direct regioselectivity.
  • Protection/Deprotection: Guard reactive amines during sulfanyl group incorporation.

Q. How can researchers confirm structural identity and purity given limited commercial analytical data?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Assign peaks for methoxy (δ 3.7–3.9 ppm), ethylsulfanyl (δ 1.3–1.5 ppm for CH₃), and spirocyclic protons (complex splitting).
  • HRMS: Validate molecular weight (e.g., C₂₉H₃₄N₃O₃S requires exact mass 528.222).
  • HPLC-PDA: Assess purity (>95%) with C18 columns (MeCN/H₂O gradient). Commercial suppliers often omit analytical data, necessitating in-house validation .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Use gradient column chromatography (silica gel) with dichloromethane/methanol (9:1) to resolve polar byproducts . For crystalline derivatives, recrystallize from ethanol/water mixtures. Advanced purification (e.g., preparative HPLC) may resolve stereoisomers.

Advanced Research Questions

Q. How can regioselective functionalization of the triazaspiro core be achieved during derivatization?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups: Introduce temporary substituents (e.g., nitro) to guide sulfonylation or alkylation at specific positions.
  • Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki for aryl modifications) targets less hindered sites.
  • Case Study: In analogous spiro compounds, sulfonyl chlorides reacted selectively at the secondary amine, avoiding the tertiary site .

Q. How should researchers analyze structure-activity relationships (SAR) when modifying substituents on the aryl rings?

Methodological Answer: Adopt a systematic approach:

  • Variation: Syntize analogs with substituents differing in size (e.g., methoxy vs. ethoxy) and electronic properties (e.g., electron-withdrawing cyano groups).
  • Assays: Test in vitro binding/activity (e.g., enzyme inhibition) and correlate with Hammett σ values or steric parameters.
  • Computational Modeling: Use DFT to map electrostatic potential surfaces and predict interaction hotspots .

Q. How can discrepancies in catalytic efficiency during scaled-up synthesis be resolved?

Methodological Answer: Address scalability challenges via:

  • Solvent Optimization: Replace dichloromethane with toluene for safer large-scale reactions.
  • Catalyst Loading: Reduce Pd(OAc)₂ from 5 mol% to 2 mol% by adding stabilizing ligands (e.g., Xantphos).
  • CO Surrogates: Replace gaseous CO with solid alternatives (e.g., Mo(CO)₆) for better control .

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